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Picibanil (OK-432) Long-Term Recurrence Rates: A
Comparative Guide
Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus

pyogenes, serves as a sclerosing agent and immunomodulator for treating various benign

cystic lesions, most notably lymphatic malformations (LMs) and ranulas.[1] Its therapeutic effect

stems from inducing a localized inflammatory reaction, activating immune cells like

macrophages and natural killer cells, and promoting the release of cytokines.[1][2] This

orchestrated immune response increases the permeability of endothelial cells, enhances

lymphatic drainage, and ultimately leads to the shrinkage and resolution of the cystic

structures.[1][2] This guide provides a comparative analysis of the long-term recurrence rates

of Picibanil treatment against alternative therapies, supported by experimental data and

protocols for a scientific audience.

Section 1: Lymphatic Malformations (LMs)
Lymphatic malformations are congenital anomalies of the lymphatic system, presenting as

cysts of varying sizes.[3] They occur most frequently in the head and neck region.[4][5]

Treatment aims to alleviate symptoms, correct cosmetic deformities, and prevent complications

like infection or airway obstruction.
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Long-term follow-up studies are crucial for assessing the true efficacy of any treatment for LMs.

The data below summarizes recurrence rates for Picibanil and common alternative treatments.

Treatment
Modality

Lesion Type
Recurrence
Rate (%)

Mean Follow-
up (Range)

Key Studies

Picibanil (OK-

432)
Macrocystic 9% - 12.5%

2.9 years

(Median)[6]

Smith et al.

(2009)[6],

Esposito et al.

(2014)[7]

Mixed 9%
2.9 years

(Median)

Smith et al.

(2009)[6]

Overall 5% - 8% >1 year
Poldervaart et al.

(2009)[3]

Surgical Excision All Types
10% - 15%

(Partial)
67.9 months

Lee et al. (2020)

[8]

All Types 73.7% (Partial) 67.9 months
Lee et al. (2020)

[8]

All Types 20.0% (Total) 67.9 months
Lee et al. (2020)

[8]

Bleomycin

Sclerotherapy
Microcystic

0% (in 6

patients)

Long-term

(unspecified)

Zhao et al.

(2018)[9]

Macrocystic/Mixe

d
8% Not specified

Ghaffarpour et

al. (2015)[10]

Sirolimus (Oral) Complex LMs
~8% (on

discontinuation)

16.8 months (5-

30)

Song et al.

(2020)[11][12]

Note: Recurrence rates can be influenced by lesion type (macrocystic, microcystic, mixed),

location, and completeness of the initial treatment.

Experimental Protocols
Key Picibanil (OK-432) Study Protocol (Adapted from Smith et al., 2009)[6]
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Patient Selection: Children with cervicofacial LMs confirmed by imaging (MRI/CT). Patients

were randomized into immediate or delayed treatment groups.

Preparation & Dosage: One vial of OK-432 (1 KE - Klinische Einheit) was reconstituted with

10 mL of sterile saline for injection. The standard dose was 0.01 mg (0.1 KE) per mL.

Administration: Under general anesthesia or sedation, the cystic contents were aspirated. A

volume of OK-432 solution equal to or less than the aspirated volume was injected into the

cyst under ultrasound guidance. The treatment consisted of a series of up to four injections

at eight-week intervals.

Follow-up & Assessment: Response was measured radiographically by quantifying the

change in lesion volume. A recurrence was defined as the reappearance or growth of the

lesion after a complete or substantial initial response. The median follow-up was 2.9 years.

Key Surgical Excision Study Protocol (Adapted from Lee et al., 2020)[8]

Patient Selection: Patients with LMs who underwent surgical treatment.

Procedure: Surgical intervention was classified as total resection or partial resection based

on the surgeon's assessment of completeness. For extensive lesions, free flap coverage was

utilized.

Follow-up & Assessment: Patients were followed up for a mean duration of 67.9 months.

Recurrence was assessed clinically and through imaging, defined as the regrowth of the

lesion at the primary site.
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Section 2: Oral and Plunging Ranulas
A ranula is a mucus extravasation cyst arising from the sublingual salivary gland.[13] It

presents as a swelling in the floor of the mouth (oral ranula) or may extend through the

mylohyoid muscle into the neck (plunging ranula).[13]

Comparative Recurrence Rates for Ranulas
Treatment for ranulas has historically been surgical, but sclerotherapy with Picibanil has

emerged as a less invasive alternative.

Treatment
Modality

Ranula Type
Recurrence
Rate (%)

Mean Follow-
up (Range)

Key Studies

Picibanil (OK-

432)
Plunging

14% (after last

injection)
Not specified

Roh & Kim

(2008)[14]

Cervical 0%
25.3 months (12-

42)

Fukase et al.

(2022)[15]

Surgical:

Marsupialization
Oral 66.7%

40 years

(Retrospective)

Zhao et al.

(2004)[16]

Surgical: Ranula

Excision Only
Oral 57.7%

40 years

(Retrospective)

Zhao et al.

(2004)[16]

Surgical:

Sublingual Gland

Excision

Oral/Plunging 1.2%
40 years

(Retrospective)

Zhao et al.

(2004)[16]

Plunging
0% (Complete

excision)

36 months

(Median)
Roh (2017)[13]

Note: Surgical approaches show a wide variance in recurrence, with excision of the sublingual

gland being the gold standard for low recurrence.[13]

Experimental Protocols
Key Picibanil (OK-432) Study Protocol (Adapted from Fukase et al., 2022)[15]
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Patient Selection: Eight patients with ranulas extending into the cervical region.

Preparation & Dosage: OK-432 was diluted with saline to a concentration of 1 to 2 KE per

mL. The mean treatment dose was 1.9 KE.

Administration: The ranula was punctured, and its contents were aspirated. The prepared

OK-432 solution was then injected into the cystic cavity. A second or third treatment was

administered if the initial response was insufficient.

Follow-up & Assessment: Patients were examined at 1 and 6 weeks post-treatment and

followed for a mean of 25.3 months. Recurrence was defined as the reappearance of the

lesion after total shrinkage or marked reduction.

Key Surgical Study Protocol (Adapted from Zhao et al., 2004, as cited in other reviews)[16]

Patient Selection: A large retrospective analysis of 580 patients with oral and plunging

ranulas treated between 1962 and 2002.

Procedure: Patients were categorized based on the surgical procedure received:

marsupialization, excision of the ranula alone, or excision of the sublingual gland combined

with the ranula.

Follow-up & Assessment: Recurrence rates were calculated based on the reappearance of

the ranula following the specific surgical intervention over the long-term follow-up period.

Summary and Conclusion
For lymphatic malformations, particularly macrocystic types, Picibanil (OK-432) sclerotherapy

demonstrates a favorable long-term recurrence rate (5-12.5%) that is competitive with, and

often lower than, partial surgical excision.[3][6][7][8] Total surgical excision offers a low

recurrence rate but carries a higher risk of complications.[4][8] Other sclerosing agents like

Bleomycin and systemic treatments like Sirolimus also show low recurrence rates and serve as

important alternatives.[9][10][11]

For ranulas, Picibanil treatment presents a viable, minimally invasive option with a low long-

term recurrence rate (0-14%), especially when compared to more conservative surgical

techniques like marsupialization or simple excision, which have very high recurrence rates.[13]
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[14][15][16] The surgical gold standard, excision of the sublingual gland, has the lowest

recurrence rate but is the most invasive procedure.[13][16]

The choice of treatment should be guided by the specific clinical scenario, including the type

and location of the lesion, potential for complications, and patient preference. The data

indicates that in long-term follow-up, Picibanil is an effective therapy with a relatively low rate

of recurrence for both macrocystic lymphatic malformations and ranulas.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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